molecular formula C13H11BrClNO B1328453 5-Bromo-2-(4-chloro-3-methylphenoxy)aniline CAS No. 946743-59-5

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline

Cat. No.: B1328453
CAS No.: 946743-59-5
M. Wt: 312.59 g/mol
InChI Key: SGCKDYFNZBGFRA-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 5th position, a chloro group at the 4th position, and a methyl group at the 3rd position on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-chloro-3-methylphenoxy)aniline typically involves multiple steps, including halogenation, etherification, and amination reactions. One common synthetic route is as follows:

    Halogenation: The starting material, 4-chloro-3-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5th position.

    Etherification: The brominated product is then reacted with 2-bromoaniline in the presence of a base such as potassium carbonate to form the ether linkage.

    Amination: Finally, the intermediate product undergoes amination to introduce the aniline group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chloro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced aniline derivatives.

    Substitution: Formation of substituted aniline derivatives with different functional groups.

Scientific Research Applications

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in biological assays to study its effects on various biological targets.

    Industrial Applications: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloroaniline
  • 4-Chloro-3-methylphenol
  • 2-Bromoaniline

Comparison

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

5-bromo-2-(4-chloro-3-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO/c1-8-6-10(3-4-11(8)15)17-13-5-2-9(14)7-12(13)16/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCKDYFNZBGFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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